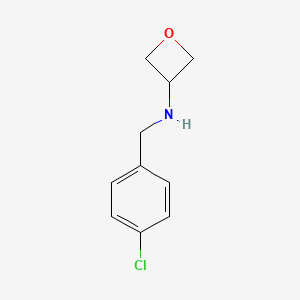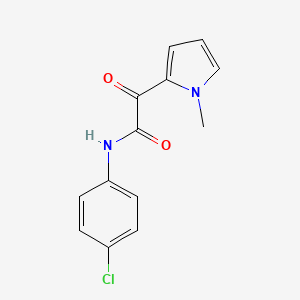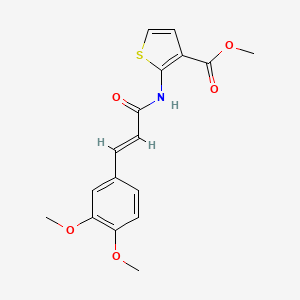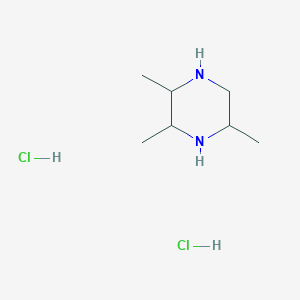
N-(4-Chlorobenzyl)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorobenzyl)oxetan-3-amine is a chemical compound with the molecular formula C₁₀H₁₂ClNO . It has a molecular weight of 197.06 . The compound is characterized by the presence of an oxetane ring, a secondary aliphatic amine, and an aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 26 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds . It also features 1 four-membered ring (oxetane), 1 six-membered ring (benzene), 1 secondary aliphatic amine, and 1 aliphatic ether .Wissenschaftliche Forschungsanwendungen
Transition-Metal-Catalyzed C-N Bond Formation
Transition-metal-catalyzed C-N bond forming reactions utilizing organic azides as the nitrogen source represent a mild and versatile approach for direct C-H amination. This method is considered more atom-economical compared to traditional C-N cross-coupling reactions, reducing the need for stoichiometric external oxidants and minimizing byproducts (Shin, Kim, & Chang, 2015).
Oxidative C-H Amination Reactions
Oxidative C-H amination techniques, categorized under "Oxidative-Ullmann-Goldberg" and "Oxidative-Buchwald-Hartwig" type reactions, focus on cross-dehydrogenative-couplings. These reactions facilitate dual C-H and N-H activation, leading to the efficient formation of C-N bonds while formally extruding "H2" as a by-product (Louillat & Patureau, 2014).
Electrophilic Aminating Agents for C-N Bond Formation
A new synthetic approach using electrophilic aminating agents for the direct preparation of diaryl-, arylalkyl-, and dialkylamines has been developed. This method, free from transition metals, allows for single or double addition of C-nucleophiles to nitrogen atoms, presenting an environmentally friendly alternative to conventional methods (Kattamuri et al., 2017).
Photoredox Catalysis for Arene C-H Amination
Photoredox catalysis has been employed for site-selective amination of aromatics with heteroaromatic azoles, demonstrating a broad range of substrate applicability. This innovative approach enables the atom-economical use of ammonia to form anilines, bypassing the need for prefunctionalization of the aromatic component (Romero et al., 2015).
Direct Alkylation of Amines with Alcohols
Iron-catalyzed, direct alkylation of amines with alcohols has emerged as an atom-economic method for C-N bond formation. This technique allows the conversion of carbon-oxygen bonds into carbon-nitrogen bonds, facilitating the production of bulk and fine chemicals, as well as pharmaceutical intermediates (Yan, Feringa, & Barta, 2014).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVUAOMZENFUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/no-structure.png)
![3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2669977.png)
![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2669978.png)
![N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2669981.png)
![N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2669982.png)

![N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2669985.png)

![5-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B2669988.png)


![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride](/img/structure/B2669991.png)
